molecular formula C19H13ClF3N5OS B2636732 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide CAS No. 1251573-71-3

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide

Cat. No.: B2636732
CAS No.: 1251573-71-3
M. Wt: 451.85
InChI Key: AKAXYXFSXWENGC-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a potent and selective inhibitor of Ferroptosis Suppressor Protein 1 (FSP1), also known as AIFM2. This compound has been identified in scientific patent literature as a key tool molecule for probing the mechanisms of ferroptosis , a iron-dependent form of non-apoptotic cell death characterized by lipid peroxidation. The FSP1-CoQ10 pathway operates as a parallel system to the canonical glutathione-GPX4 pathway in suppressing ferroptosis. By selectively inhibiting FSP1, this compound effectively disrupts this protective mechanism, sensitizing cells to ferroptotic inducers and allowing researchers to investigate the complex interplay between these two major anti-ferroptosis systems . Its primary research value lies in applications such as deciphering the molecular drivers of drug-resistant cancers, understanding ferroptosis in neurodegenerative disease models, and screening for novel therapeutic agents that modulate this critical cell death pathway. The unique [1,2,4]triazolo[4,3-a]quinoxaline scaffold of this inhibitor provides a specific structural profile for structure-activity relationship (SAR) studies aimed at developing next-generation modulators of ferroptosis.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClF3N5OS/c1-10-26-27-17-18(25-13-4-2-3-5-15(13)28(10)17)30-9-16(29)24-14-8-11(19(21,22)23)6-7-12(14)20/h2-8H,9H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKAXYXFSXWENGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. It is structurally related to quinoxaline derivatives, which have been shown to exhibit significant anticancer properties and other pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16H14ClF3N4S
  • Molecular Weight : 394.82 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to its interaction with various molecular targets. Notably, quinoxaline derivatives have been recognized for their ability to inhibit topoisomerases, which are essential enzymes involved in DNA replication and transcription.

Topoisomerase Inhibition

Research indicates that similar compounds can act as topoisomerase II inhibitors, leading to DNA damage and apoptosis in cancer cells. For instance, compounds containing the quinoxaline nucleus have demonstrated significant cytotoxicity against various tumor cell lines (e.g., HepG2, MCF-7, HCT-116) by inducing cell cycle arrest and apoptosis through topoisomerase inhibition .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of related compounds:

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Quinoxaline Derivative AHepG25.0Topoisomerase II inhibition
Quinoxaline Derivative BMCF-710.0Induces apoptosis
N-(2-chloro-5-(trifluoromethyl)phenyl)-...HCT-116TBDTBD

Case Studies

  • Cytotoxicity Studies : In a study examining the cytotoxic effects of various quinoxaline derivatives, it was found that compounds with a similar structure to N-(2-chloro-5-(trifluoromethyl)phenyl)-... exhibited IC50 values in the range of 5–10 μM against HepG2 and MCF-7 cell lines. This suggests a promising potential for anticancer applications .
  • Mechanistic Insights : Another study highlighted that quinoxaline derivatives could intercalate with DNA and inhibit topoisomerase II activity at concentrations as low as 2.5 μM, leading to significant cell cycle arrest and apoptosis in treated cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural variations among analogous compounds include:

Triazole/Triazoloquinoxaline Substitutions: The target compound’s 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline group distinguishes it from simpler triazole derivatives. The quinoxaline moiety increases molecular weight (~470–500 g/mol) compared to triazole-only analogs (e.g., ~400–450 g/mol), which may affect pharmacokinetics such as absorption and blood-brain barrier penetration.

Phenyl Ring Modifications :

  • The 2-chloro-5-(trifluoromethyl)phenyl group is a recurring pharmacophore in agrochemicals (e.g., flumetsulam, a triazolo-pyrimidine sulfonamide herbicide ). This substitution pattern enhances electron-withdrawing effects, stabilizing the molecule against oxidative degradation.
  • In contrast, N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 476483-99-5) uses a 4-chloro-2-methoxy-5-methylphenyl group, introducing steric hindrance and altering electronic properties .

Thioacetamide Linkers: The thioacetamide bridge (-S-CH2-C(=O)-NH-) is critical for conjugating aromatic and heterocyclic moieties. Analog N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-hydroxy-2-[(2-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide (CAS: 352349-01-0) replaces the triazoloquinoxaline with a thiazole-hydrazone system, introducing hydrogen-bonding capacity but reducing aromatic conjugation .

Research Findings and Gaps

  • Activity Data: While direct studies on the target compound are absent, analogs like N-(2,3-diphenylquinoxalin-6-yl)acetamide derivatives () show antimicrobial activity, suggesting the quinoxaline-thioacetamide framework is biologically relevant .
  • Toxicity Risks : Chlorinated and fluorinated aromatic systems (e.g., CAS: 476483-99-5 ) may pose environmental persistence concerns, warranting ecotoxicological studies.

Q & A

Q. What synthetic routes are commonly employed to prepare chloroacetamide derivatives with triazoloquinoxaline moieties?

The synthesis of analogous compounds often involves nucleophilic substitution reactions. For example, chloroacetyl chloride reacts with amines or heterocyclic thiols in the presence of triethylamine as a base (e.g., reflux in dioxane or THF). Key steps include:

  • Dropwise addition of chloroacetyl chloride to a stirred mixture of the amine/thiol and triethylamine .
  • Purification via recrystallization (e.g., ethanol-DMF mixtures) to achieve high purity (>95%) .
  • Monitoring reaction progress via TLC to optimize yield .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C-NMR : To confirm the integration of aromatic protons (e.g., trifluoromethyl and chloro-substituted phenyl groups) and acetamide backbone .
  • HRMS : For precise molecular weight validation, particularly given the compound’s high halogen content .
  • FT-IR : To identify thioether (C-S) and amide (C=O) functional groups .

Q. How can researchers address solubility challenges during in vitro bioassays?

  • Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in assay buffers containing detergents (e.g., Tween-80) to prevent precipitation .
  • Sonication or gentle heating (≤40°C) may improve dispersion in aqueous media .

Advanced Research Questions

Q. What strategies optimize regioselectivity during the formation of the triazoloquinoxaline-thioacetamide linkage?

  • Temperature control : Lower temperatures (0–5°C) favor nucleophilic attack at the less hindered sulfur atom of the triazoloquinoxaline thiol .
  • Catalytic additives : Use of DMAP (4-dimethylaminopyridine) enhances reaction specificity by activating chloroacetyl chloride .
  • Computational modeling (e.g., DFT) can predict reactive sites on the heterocycle to guide synthetic design .

Q. How can contradictory bioactivity data (e.g., variable IC50 values) be resolved?

  • Assay standardization : Ensure consistent cell lines, incubation times, and control compounds (e.g., cisplatin for anticancer assays) .
  • Metabolic stability testing : Evaluate compound degradation in serum using LC-MS to rule out false negatives due to instability .
  • Crystallographic analysis : Co-crystallization with target proteins (e.g., kinases) can clarify binding modes and explain potency variations .

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?

  • Fragment-based design : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., nitro or cyano) to assess electronic effects on activity .
  • Bioisosteric substitution : Swap the triazoloquinoxaline core with triazolothiadiazine or imidazopyridine systems to probe steric tolerance .
  • Pharmacophore mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with the acetamide oxygen) .

Q. How can researchers mitigate toxicity risks during preclinical testing?

  • In silico toxicity prediction : Tools like ProTox-II assess hepatotoxicity and mutagenicity risks based on structural motifs .
  • Metabolite identification : LC-HRMS screens for reactive intermediates (e.g., epoxides) that may cause off-target effects .
  • Dose escalation studies : Start with sub-micromolar concentrations in animal models to establish a safety window .

Methodological Considerations

Q. What purification techniques are recommended for isolating this compound?

  • Column chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 8:2 to 6:4) to separate byproducts .
  • Recrystallization : Ethanol-water mixtures (7:3) yield high-purity crystals (>98%) suitable for X-ray diffraction .

Q. How should stability studies be designed for long-term storage?

  • Store lyophilized samples at -20°C under argon to prevent hydrolysis of the acetamide group .
  • Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation .

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